molecular formula C17H13N3O5 B2586523 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 301207-13-6

2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2586523
CAS No.: 301207-13-6
M. Wt: 339.307
InChI Key: WGVBDWNZTZREAU-UHFFFAOYSA-N
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Description

2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a nitro group, an acetylphenyl group, and an isoindole core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Nitro Group: Nitration of the isoindole core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced via a nucleophilic substitution reaction, where the nitroisoindole reacts with 4-acetylphenylamine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include nitroisoindole derivatives with oxidized side chains.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the nitro group and the isoindole core is particularly significant in modulating biological activity.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials that require stable and reactive organic molecules.

Mechanism of Action

The mechanism of action of 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylphenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The isoindole core provides a stable scaffold that can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-{[(4-bromophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to its analogs, 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity. The acetyl group can participate in additional hydrogen bonding and van der Waals interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

2-[(4-acetylanilino)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-10(21)11-2-4-12(5-3-11)18-9-19-16(22)14-7-6-13(20(24)25)8-15(14)17(19)23/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVBDWNZTZREAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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